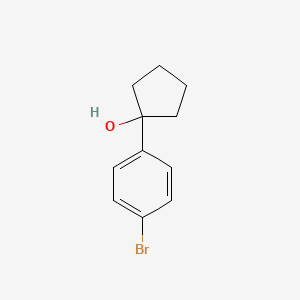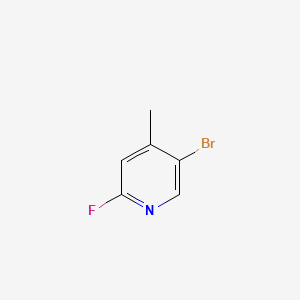
5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected
説明
5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected (5-TBDMS-1H-Indole-2-boronic acid, N-BOC) is a boronic acid derivative of indole, a five-membered heterocyclic aromatic organic compound. It is a useful reagent for the synthesis of indoles and other heterocycles, and for the preparation of compounds for biological research. The N-BOC protecting group is used to increase the stability of the compound and prevent it from reacting with other compounds.
科学的研究の応用
- TBDMS ethers are used as protective groups in organic synthesis . They are hydrolytically stable and can be used to protect alcohols during reactions .
- The method of application involves the reaction of alcohols with silyl chlorides in the presence of N-methylimidazole . This reaction is significantly accelerated by the addition of iodine .
- The results of this application are high-yielding silylation of primary, secondary, and tertiary alcohols .
- Compounds containing TBDMS ethers are used in the synthesis of pharmaceuticals . For example, they can be used in the Wittig reaction with optically active ylides .
- The method of application involves subjecting the compound to the Wittig reaction in boiling acetonitrile . The intermediate is then deprotected using hydrofluoric acid in acetonitrile, and reduced using sodium borohydride .
- The result of this application is the synthesis of new compounds for pharmaceutical research .
Organic Synthesis
Pharmaceutical Research
- 5-(tert-Butyldimethylsilyloxy)-1-pentanol, a compound similar to the one you’re interested in, has been used in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .
- The method of application and the specific experimental procedures for this application are not detailed in the source .
- The result of this application is the synthesis of well-defined mono- and ditelechelic polyphosphazenes .
- A selective deprotection of aliphatic TBDMS ethers is possible in the presence of aromatic TBDMS ethers, aliphatic triisopropylsilyl ethers, aliphatic tert-butyl(diphenyl)silyl ethers, or sterically hindered aliphatic TBDMS ethers .
- The method of application involves the use of specific reagents and conditions that allow for the selective deprotection of aliphatic TBDMS ethers .
- The result of this application is the selective deprotection of aliphatic TBDMS ethers, which can be useful in complex organic synthesis .
Synthesis of Polyphosphazenes
Selective Deprotection of Aliphatic TBS Ethers
- TBDMS ethers are used in the synthesis of complex molecules . They can be used to protect reactive hydroxyl groups during the synthesis process .
- The method of application involves the reaction of the hydroxyl group with TBDMS-Cl in the presence of imidazole . This reaction is significantly accelerated by the addition of iodine .
- The result of this application is the successful synthesis of complex molecules with protected hydroxyl groups .
- TBDMS ethers can be transformed into benzyl ethers in one pot . This is possible in the presence of aromatic TBDMS ethers, aliphatic triisopropylsilyl ethers, aliphatic tert-butyl(diphenyl)silyl ethers, or sterically hindered aliphatic TBDMS ethers .
- The method of application involves the use of specific reagents and conditions that allow for the transformation of TBDMS ethers into benzyl ethers .
- The result of this application is the successful transformation of TBDMS ethers into benzyl ethers, which can be useful in complex organic synthesis .
Synthesis of Complex Molecules
Transformation into Benzyl Ethers
特性
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO5Si/c1-18(2,3)25-17(22)21-15-10-9-14(26-27(7,8)19(4,5)6)11-13(15)12-16(21)20(23)24/h9-12,23-24H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKIUYOUKLIWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624374 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected | |
CAS RN |
335649-61-1 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-{[(tert-Butyl)dimethylsilyl]oxy}-1H-indole-2-boronicacid, N-BOC protected 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

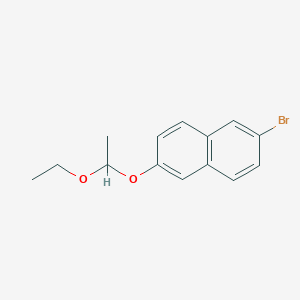
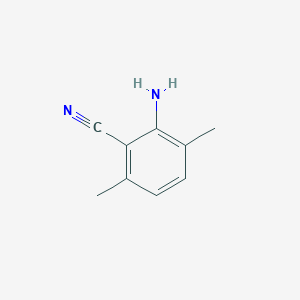
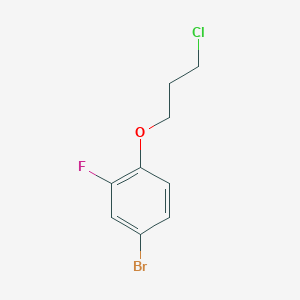
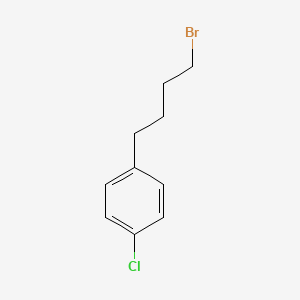
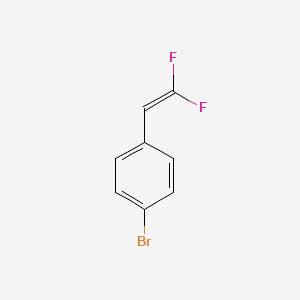
![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)
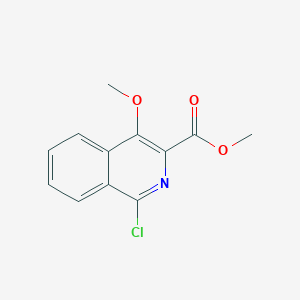
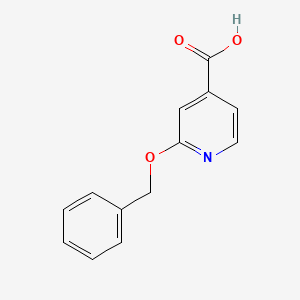
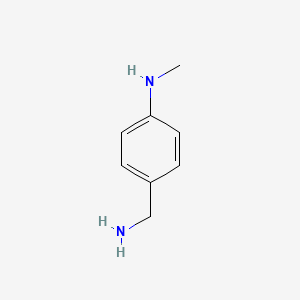
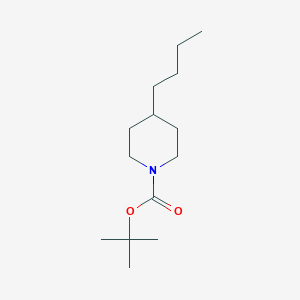
![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)
